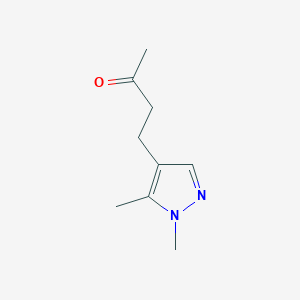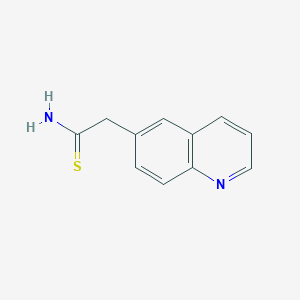
2-(Quinolin-6-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-6-yl)ethanethioamide is a chemical compound with the molecular formula C11H10N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)ethanethioamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a base. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts, ionic liquids, and green chemistry protocols to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-6-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-6-ylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, quinoline-6-ylmethanamine, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-6-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(Quinolin-6-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds effective in treating various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-2-carboxamide
- Quinoline-4-carboxamide
- Quinoline-6-carboxamide
- Quinoline-8-carboxamide
Uniqueness
2-(Quinolin-6-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanethioamide group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H10N2S |
|---|---|
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
2-quinolin-6-ylethanethioamide |
InChI |
InChI=1S/C11H10N2S/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |
InChI-Schlüssel |
PJKDFGRCNPNIJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CC(=S)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
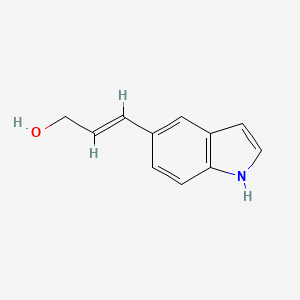

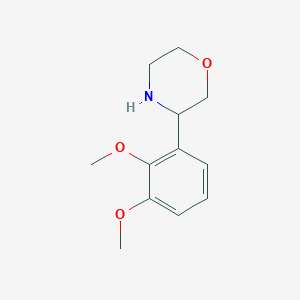

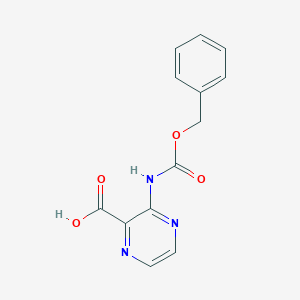

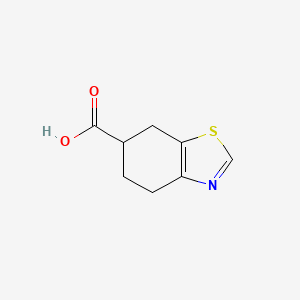


![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

